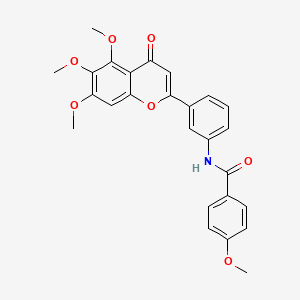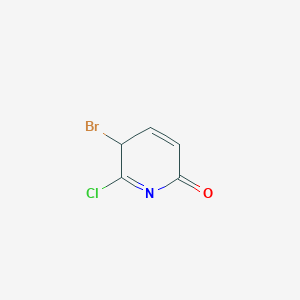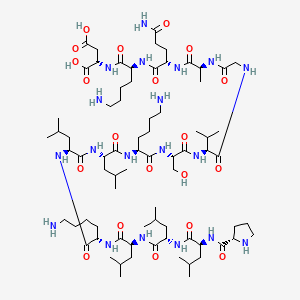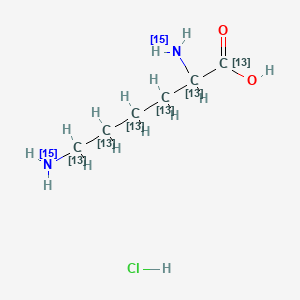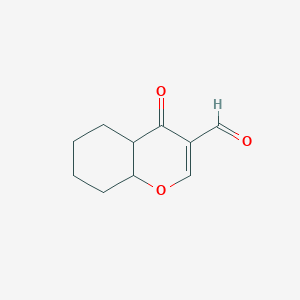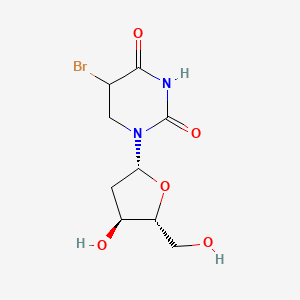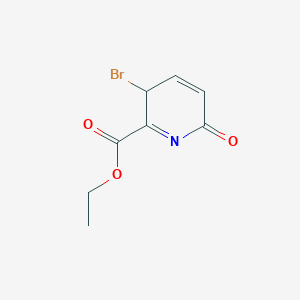
ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate typically involves the bromination of ethyl 6-oxo-3H-pyridine-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 6-oxo-3H-pyridine-2-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of ethyl 3-azido-6-oxo-3H-pyridine-2-carboxylate or ethyl 3-thiocyanato-6-oxo-3H-pyridine-2-carboxylate.
Reduction: Formation of ethyl 6-oxo-3H-pyridine-2-carboxylate.
Oxidation: Formation of more oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
- Ethyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate
- Ethyl 3-iodo-6-oxo-3H-pyridine-2-carboxylate
- Ethyl 3-fluoro-6-oxo-3H-pyridine-2-carboxylate
Comparison: Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative often exhibits different reactivity patterns in substitution and reduction reactions. The size and electronegativity of the bromine atom also influence the compound’s binding affinity in biological systems, making it a valuable tool in drug design and development.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-5H,2H2,1H3 |
Clave InChI |
UHBJVYIWNYWNOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=O)C=CC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
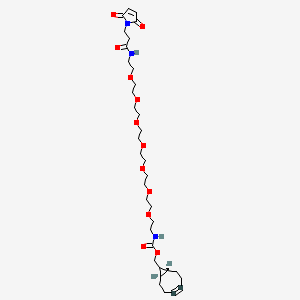
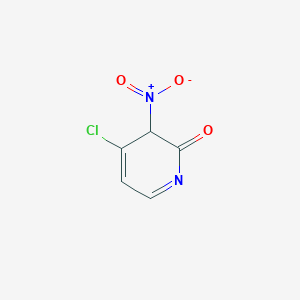
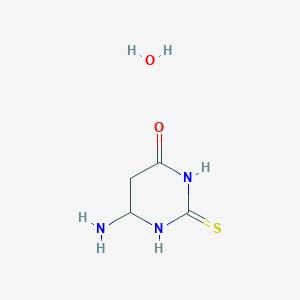
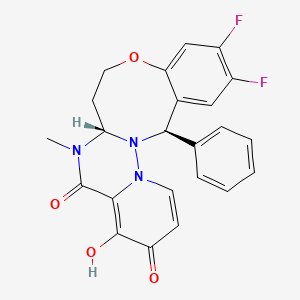
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
